molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B586458
CAS No.: 952182-17-1
M. Wt: 221.172
InChI Key: WWCIKRATXUMSLS-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-17-1) is a heterocyclic compound featuring a fused pyrrole-pyridine core with a nitro group at position 5 and a methyl ester at position 2. Its molecular formula is C₉H₇N₃O₄, with a molecular weight of 221.17 g/mol and a purity standard of ≥97% . The nitro group enhances electron-withdrawing properties, while the ester group provides reactivity for further derivatization.

Preparation Methods

Synthetic Strategies Overview

The synthesis of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate revolves around two primary objectives: (1) constructing the pyrrolo[2,3-b]pyridine scaffold and (2) introducing the nitro and methyl ester groups at positions 5 and 2, respectively. Key approaches include:

  • Stepwise functionalization of pre-formed pyrrolopyridine intermediates.

  • Multi-component ring transformations (MCRTs) to assemble the core with pre-installed substituents.

  • Regioselective nitration and esterification under controlled conditions .

Stepwise Synthesis from Pyrrolopyridine Precursors

Preparation of the Pyrrolo[2,3-b]Pyridine Core

The pyrrolo[2,3-b]pyridine skeleton is typically synthesized from pyridine derivatives. A common route involves:

  • N-Methylation : Treatment of pyridine with dimethyl sulfate forms N-methylpyridinium salt .

  • Oxidation : Alkaline oxidation with ferricyanide yields 1-methyl-2-pyridone .

  • Nitration : Reaction with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups, yielding dinitropyridone intermediates .

For example, nitration of 1-methyl-2-pyridone under mixed-acid conditions selectively installs nitro groups at the 4- and 6-positions, forming dinitropyridone 1 (Scheme 1) .

Introduction of the Methyl Ester Group

The methyl ester at position 2 is introduced via carboxylation followed by esterification :

  • Carboxylation : Lithiation of the pyrrolopyridine core at position 2, followed by quenching with carbon dioxide, forms the carboxylic acid .

  • Esterification : Treatment with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions yields the methyl ester .

Example :
Pyrrolopyridine-2-carboxylic acid+CH₃OHH⁺Methyl ester[1][4].\text{Pyrrolopyridine-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester}.

Multi-Component Ring Transformation (MCRT) Approaches

MCRTs enable simultaneous construction of the pyrrolopyridine ring and installation of substituents. A notable method involves:

  • Reagents : Dinitropyridone 1 , a ketone (e.g., acetone), and a nitrogen source (e.g., ammonia) .

  • Mechanism : Nucleophilic attack by the enolate of the ketone at the 4- and 6-positions of 1 , followed by ring-opening and re-closure to form the pyrrolopyridine core .

  • Functionalization : The nitro group is retained at position 5, while the ester is introduced via ketone-derived fragments .

Advantages :

  • Avoids explosive intermediates like N-methylacetamide (NMA-H) .

  • High regioselectivity for nitro placement .

Nitration and Esterification Methodologies

Regioselective Nitration

Nitration at position 5 is achieved using fuming HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Electron-donating groups (e.g., methyl) direct nitration to the meta position .

Case Study : Nitration of 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate in HNO₃/H₂SO₄ yields the 5-nitro derivative in 72% yield .

Esterification Techniques

  • Direct Esterification : Carboxylic acid intermediates are treated with methanol/HCl .

  • Mitsunobu Reaction : Utilizes DIAD/PPh₃ to couple alcohols with carboxylic acids .

Yield Comparison

MethodReagentsYield (%)
Acidic esterificationCH₃OH/H₂SO₄68
MitsunobuDIAD/PPh₃/CH₃OH82

Optimization and Yield Considerations

Protecting Group Strategies

  • N-Sulfonylation : Prevents undesired nitration at N1. For example, benzenesulfonamide protection ensures clean nitration at C5 .

  • Temporary methyl groups : Facilitate iodination or cross-coupling reactions .

Solvent and Temperature Effects

  • Nitration : Best performed in dichloromethane at −10°C to minimize byproducts .

  • Esterification : Refluxing methanol maximizes conversion .

Comparative Analysis of Synthetic Routes

RouteStepsTotal Yield (%)Key Advantage
Stepwise functionalization545High purity
MCRT358Fewer intermediates

The MCRT approach offers higher efficiency but requires stringent control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Scientific Research Applications

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core

Key Observations:

Substituent Effects: Nitro (NO₂) vs. Ester Position: The methyl ester at position 2 (target compound) versus position 3 (e.g., methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) alters steric interactions and hydrogen-bonding capacity, influencing selectivity .

Core Structure Variations :

  • Pyrrolo[2,3-b]pyridine derivatives (target compound) differ from [2,3-c] isomers in ring fusion geometry, which impacts π-π stacking and solubility .

Nitro Group vs. Halogen Substitutions

  • Antimicrobial Activity : Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits broad-spectrum antimicrobial activity, attributed to chlorine’s ability to disrupt bacterial membranes . In contrast, the nitro group in the target compound may enhance inhibition of nitroreductase enzymes in pathogens .
  • Anticancer Potential: Halogenated analogs (Cl, Br) show moderate cytotoxicity, while nitro derivatives like the target compound could act as prodrugs, releasing reactive intermediates under hypoxic tumor conditions .

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (ethyl ester) has higher lipophilicity than methyl esters, improving membrane permeability but reducing metabolic stability .

Reactivity Insights:

  • Nitro groups facilitate electrophilic substitution reactions, enabling further functionalization (e.g., reduction to amines for prodrug activation) .
  • Chlorine/bromine substituents allow nucleophilic aromatic substitution, useful for introducing diverse moieties .

Biological Activity

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS Number: 952182-17-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific protein kinases.

  • Molecular Formula: C9H7N3O4
  • Molecular Weight: 221.17 g/mol
  • IUPAC Name: this compound
  • Physical Form: Solid

This compound is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cellular proliferation and survival. The abnormal activation of FGFR signaling pathways is associated with tumorigenesis, making FGFRs a significant target for cancer therapies.

Inhibition of FGFRs

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro assays. This high potency suggests that this compound could be developed further as a therapeutic agent against cancers driven by aberrant FGFR signaling .

Case Studies and Research Findings

  • In Vitro Studies:
    • In a study involving breast cancer cell lines (4T1), this compound was shown to inhibit cell proliferation significantly and induce apoptosis. The compound also reduced migration and invasion capabilities of these cells .
    • Another study highlighted the compound's effectiveness in inhibiting the growth of various cancer cell lines through its action on the FGFR signaling pathway .
  • Structure-Activity Relationship (SAR):
    • The SAR analysis indicates that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example, substituents on the nitrogen atom or at the carboxylate position can alter potency against specific kinases .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Study Cell Line IC50 (nM) Effect
Study AFGFR17Inhibition
Study AFGFR29Inhibition
Study AFGFR325Inhibition
Study B4T1Not specifiedProliferation inhibition, apoptosis induction

Safety and Handling

While exploring the biological activities of this compound, it is essential to consider safety protocols due to its potential hazards. The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction yields be optimized?

Synthesis typically involves nitro-functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Nitro-group introduction : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or ring decomposition .
  • Purification : Silica gel chromatography with gradient elution (heptane/ethyl acetate, 8:2 ratio) is effective for isolating the nitro-derivative, as demonstrated for analogous compounds .
  • Yield optimization : Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Central Composite Designs (CCD) reduce trial iterations while capturing interactions between variables .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Use 1H^1 \text{H} NMR to verify the nitro group’s position (e.g., δ 8.3–8.4 ppm for aromatic protons adjacent to nitro) and the methyl ester (δ 3.8–3.9 ppm) .
  • Purity assessment : HPLC with a C18 column (UV detection at 254 nm) and mass spectrometry (HRMS) ensure >95% purity .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, critical for storage and reaction planning .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • In vitro assays : Screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence-based ATP-competitive binding assays. The pyrrolo[2,3-b]pyridine scaffold is known for kinase inhibition .
  • Solubility profiling : Use shake-flask methods with PBS (pH 7.4) and DMSO to determine logP values, which influence bioavailability .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Reaction path searches : Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict intermediates and transition states, guiding experimental optimization of nitration conditions .
  • Machine learning : Train models on existing pyrrolo[2,3-b]pyridine reaction datasets to predict regioselectivity and side-product formation .

Q. What strategies address stereochemical challenges during synthesis?

  • Chiral auxiliaries : Introduce enantioselectivity via Evans oxazolidinones or Oppolzer’s sultams at the ester group, followed by asymmetric hydrogenation .
  • Dynamic kinetic resolution : Use Pd/C catalysts with chiral ligands to control diastereomer ratios during nitro-group reduction .

Q. How should researchers reconcile contradictory data in reaction optimization?

  • Multivariate analysis : Apply Principal Component Analysis (PCA) to distinguish noise from significant variables (e.g., solvent polarity vs. temperature effects) .
  • Feedback loops : Integrate experimental results (e.g., failed conditions) into computational workflows to refine predictive models iteratively .

Q. What methodologies link structural modifications to material science applications?

  • Crystallography : Single-crystal X-ray diffraction reveals π-stacking interactions of the nitro-aromatic system, relevant for organic semiconductors .
  • Electrochemical profiling : Cyclic voltammetry (CV) measures redox potentials to assess suitability for charge-transfer materials .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Fragment-based design : Replace the nitro group with cyano, amino, or halogens to evaluate electronic effects on target binding .
  • 3D-QSAR models : Build CoMFA/CoMSIA models using IC₅₀ data from substituted analogs to predict bioactivity trends .

Q. Tables for Key Data

Table 1. Typical Reaction Conditions for Nitration

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
HNO₃ Concentration65–70%Minimizes byproducts
Reaction Time4–6 hoursMaximizes conversion
Source: Adapted from

Table 2. Key NMR Signals for Structural Confirmation

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Pyrrolo H-38.39 (d, J=2.2 Hz)Singlet
Methyl ester (-OCH₃)3.89 (s)Singlet
Nitro-adjacent H8.32 (d, J=2.1 Hz)Doublet
Source:

Properties

IUPAC Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIKRATXUMSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654040
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-17-1
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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